molecular formula C15H13Cl2N3O3 B5056556 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide

Cat. No.: B5056556
M. Wt: 354.2 g/mol
InChI Key: DNGKTELGAJDBTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide, also known as CCNB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones. This inhibition leads to an increase in the acetylation of histones, which can affect gene expression and epigenetic regulation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to increase the acetylation of histones, which can affect gene expression and epigenetic regulation. Additionally, this compound has been found to induce oxidative stress in cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and is readily available. Additionally, this compound has been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments. It has been found to exhibit toxicity in some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide. One area of research could focus on the development of new synthetic methods for this compound that improve the yield and purity of the compound. Additionally, research could focus on identifying the specific mechanisms by which this compound inhibits histone deacetylases and induces apoptosis in cancer cells. This could lead to the development of new cancer therapies that target these pathways. Finally, research could focus on identifying new biological activities of this compound that could be useful for studying other biological processes.

Synthesis Methods

The synthesis of 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-2-nitroaniline, which is reacted with 2-chloroethylamine hydrochloride to form 2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}aniline. This intermediate is then reacted with benzoyl chloride to form this compound. The overall yield of the synthesis is around 50%.

Scientific Research Applications

2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antitumor activity and has been used in cancer research. This compound has also been used to study the role of histone deacetylases in gene expression and epigenetic regulation. Additionally, this compound has been used to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.

Properties

IUPAC Name

2-chloro-N-[2-(5-chloro-2-nitroanilino)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3/c16-10-5-6-14(20(22)23)13(9-10)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGKTELGAJDBTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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